3-Ethyl-1-phenylisoquinoline
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Overview
Description
3-Ethyl-1-phenylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-phenylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-diphenylbut-3-en-2-one derivatives with polyphosphate ester can yield 1-methyl-3-phenylisoquinoline derivatives . This method involves heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or copper, to promote the cyclization and formation of the desired isoquinoline structure .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
3-Ethyl-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-phenylisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, some isoquinoline derivatives are known to inhibit protein kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, characterized by a benzene ring fused to a pyridine ring.
1-Methyl-3-phenylisoquinoline: A derivative with a methyl group at the 1-position and a phenyl group at the 3-position.
Uniqueness
3-Ethyl-1-phenylisoquinoline is unique due to the presence of an ethyl group at the 3-position and a phenyl group at the 1-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Properties
CAS No. |
65737-05-5 |
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Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-ethyl-1-phenylisoquinoline |
InChI |
InChI=1S/C17H15N/c1-2-15-12-14-10-6-7-11-16(14)17(18-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
NZMRRLWEFWWQNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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